Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 3-(Cyclohexylsulfonyl)azetidine hydrochloride
Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 3-(Cyclohexylsulfonyl)azetidine hydrochloride
Executive Summary
In modern medicinal chemistry, the shift toward sp3-rich, conformationally restricted scaffolds is paramount for overcoming developability hurdles such as poor aqueous solubility and rapid metabolic clearance. 3-(Cyclohexylsulfonyl)azetidine hydrochloride (CAS 1820638-85-4) represents a highly specialized building block designed precisely for this paradigm. By integrating a strained four-membered azetidine ring with a robust sulfonyl hydrogen-bond acceptor and a lipophilic cyclohexyl anchor, this molecule serves as a versatile intermediate for late-stage functionalization and bioisosteric replacement.
Physicochemical Profiling & Causality of Form
Understanding the intrinsic properties of this building block is critical for its successful integration into high-throughput synthesis and formulation workflows. The data below summarizes the core quantitative metrics[1].
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Significance |
| Chemical Name | 3-(Cyclohexylsulfonyl)azetidine hydrochloride | - |
| CAS Registry Number | 1820638-85-4 | Unique identifier for procurement and database indexing[1]. |
| Molecular Formula | C9H17NO2S · HCl | The salt form ensures stoichiometric precision. |
| Molecular Weight | 239.76 g/mol | Low molecular weight allows for downstream API integration without violating Lipinski's Rule of 5[1]. |
| Physical State | Solid (Powder) | Facilitates automated solid dispensing in parallel synthesis. |
| Storage Conditions | Desiccated, 2-8 °C | Prevents hygroscopic degradation of the hydrochloride salt. |
Why the Hydrochloride Salt? Secondary amines in strained rings (like azetidine) are prone to oxidative degradation and can exhibit volatility or oil-like properties as free bases. The hydrochloride salt protonates the azetidine nitrogen, creating a stable, crystalline solid. This not only extends the shelf life but significantly enhances aqueous solubility, which is essential for biological assay preparation and reverse-phase chromatography.
Mechanistic Significance in Drug Discovery
The architectural design of 3-(cyclohexylsulfonyl)azetidine makes it a "privileged scaffold" for lead optimization.
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The Azetidine Core (sp3 Enrichment): Azetidines are increasingly utilized as conformationally restricted bioisosteres for larger, more flexible heterocycles like piperidine or morpholine[2]. The incorporation of the azetidine ring increases the fraction of sp3-hybridized carbons (Fsp3), which correlates strongly with improved clinical success rates due to enhanced solubility and reduced off-target promiscuity.
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The Sulfonyl Moiety (Dual H-Bond Acceptor): Unlike thioethers, which are highly susceptible to cytochrome P450 (CYP450) mediated oxidation, the fully oxidized sulfonyl group is metabolically inert. Furthermore, its two oxygen atoms act as potent, rigid hydrogen-bond acceptors (HBAs) capable of engaging deeply buried polar residues within a target protein's binding pocket[3].
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The Cyclohexyl Anchor: The aliphatic cyclohexyl ring provides a bulky, lipophilic vector designed to occupy hydrophobic sub-pockets, driving binding affinity through favorable entropic displacement of water molecules.
Diagram 1: Structural modularity and pharmacological impact of the scaffold.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity and reproducibility, the following protocols detail the analytical characterization and synthetic application of this building block.
Protocol A: LC-MS Characterization (Purity & Mass Verification)
Before utilizing the building block in multi-step synthesis, its integrity must be verified.
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Sample Preparation: Dissolve 1 mg of 3-(cyclohexylsulfonyl)azetidine hydrochloride in 1 mL of LC-MS grade Methanol/Water (50:50 v/v). Causality: The aqueous component ensures complete dissolution of the salt, while methanol ensures compatibility with the mobile phase.
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Chromatography Setup: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
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Mobile Phase:
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Solvent A: 0.1% Formic Acid in Water.
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Solvent B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Run a linear gradient from 5% B to 95% B over 3 minutes at a flow rate of 0.6 mL/min.
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Detection: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.
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Validation Check: Look for the dominant [M+H]+ peak at m/z 204.1 (corresponding to the free base C9H17NO2S, exact mass 203.1). The absence of a peak at m/z 188 would confirm the sulfonyl group has not been reduced to a sulfoxide.
Protocol B: Nucleophilic Aromatic Substitution (SNAr) Workflow
The secondary amine of the azetidine ring is an excellent nucleophile for coupling with heteroaryl halides to generate novel Active Pharmaceutical Ingredients (APIs).
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Free-Basing (In Situ): Suspend 1.0 equivalent of 3-(cyclohexylsulfonyl)azetidine hydrochloride in an aprotic polar solvent (e.g., N,N-Dimethylformamide, DMF). Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl salt, liberating the nucleophilic secondary amine without competing for the electrophile.
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Electrophile Addition: Add 1.1 equivalents of the target heteroaryl halide (e.g., 2-chloro-pyrimidine).
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Thermal Activation: Heat the reaction mixture to 80 °C for 4-6 hours. Causality: The azetidine nitrogen is sterically hindered and slightly deactivated by the electron-withdrawing nature of the adjacent sulfonyl group (via inductive effects); thermal energy is required to overcome the activation barrier.
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Reaction Monitoring: Monitor via TLC or LC-MS until the starting material is consumed.
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Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Diagram 2: Step-by-step synthetic workflow for SNAr coupling.
References
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Chen, X., Hussain, S., Parveen, S., Zhang, S., Yang, Y., & Zhu, C. "Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications." Current Medicinal Chemistry, 2012; 19(21): 3578-3604. Available at:[Link]
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Grygorenko, O. O., et al. "3-((Hetera)cyclobutyl)azetidines – “stretched” analogues of piperidine, piperazine and morpholine: advanced building blocks for drug discovery." Journal of Organic Chemistry, 2019, 84, 1363–1371. Available at:[Link]
